molecular formula C11H12N4O3 B2359103 Ethyl 7-amino-2-methyl-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylate CAS No. 924861-65-4

Ethyl 7-amino-2-methyl-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylate

Cat. No.: B2359103
CAS No.: 924861-65-4
M. Wt: 248.242
InChI Key: UOHVNNYHUJAPLI-UHFFFAOYSA-N
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Description

Ethyl 7-amino-2-methyl-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylate (CAS 28593-34-2) is a heterocyclic compound with the molecular formula C₁₁H₁₂N₄O₃ . It belongs to the pyrido[4,3-d]pyrimidine family, characterized by a fused bicyclic scaffold with substituents at key positions. The compound features:

  • A methyl group at the 2-position.
  • An amino group at the 7-position.
  • An ethyl carboxylate moiety at the 8-position.

Properties

IUPAC Name

ethyl 7-amino-2-methyl-5-oxo-6H-pyrido[4,3-d]pyrimidine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-3-18-11(17)7-8-6(4-13-5(2)14-8)10(16)15-9(7)12/h4H,3H2,1-2H3,(H3,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHVNNYHUJAPLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)C2=CN=C(N=C21)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

4-Amino-5-Bromopyrimidine Intermediate Pathway

A validated method begins with 4-amino-5-bromopyrimidine (12 ), enabling C-C bond formation at C5 through cross-coupling or nucleophilic substitution:

  • Bromopyrimidine synthesis :
    $$
    \text{4-Chloro-5-bromopyrimidine} \xrightarrow{\text{R-NH}_2} \text{4-Amino-5-bromopyrimidine (12)}
    $$
    Yields exceed 80% when using primary amines under basic conditions.

  • Cyclization with β-keto esters :
    $$
    \text{12} + \text{Ethyl acetoacetate} \xrightarrow{\text{Base}} \text{Pyrido[4,3-d]pyrimidine intermediate}
    $$
    The ester and methyl groups are incorporated during this step. Piperidine/acetic acid systems in refluxing benzene achieve 65–72% yields.

  • Amination at C7 :
    Oxidation of thiomethyl groups to sulfones followed by displacement with ammonia introduces the amino group:
    $$
    \text{2-Methylthio intermediate} \xrightarrow{\text{H}2\text{O}2} \text{Sulfone} \xrightarrow{\text{NH}_3} \text{7-Amino derivative}
    $$
    This two-step sequence maintains the dihydro structure while achieving >90% purity.

4-Amino-pyrimidine-5-carbaldehyde Route

4-Amino-pyrimidine-5-carbaldehydes (20 ) undergo condensation with active methylene compounds to form the pyridine ring:

$$
\text{20} + \text{Ethyl cyanoacetate} \xrightarrow{\text{MeOH/NaOMe}} \text{7-Iminopyridopyrimidine} \xrightarrow{\text{Hydrolysis}} \text{5-Oxo derivative}
$$

Key advantages:

  • Direct introduction of C8 ester via ethyl cyanoacetate.
  • C5 carbonyl formed in situ during hydrolysis.
  • Yields of 58–63% reported for analogous systems.

Pyridine-First Synthetic Strategies

Multi-Component Reaction (MCR) Approach

One-pot MCRs efficiently assemble the bicyclic system:

$$
\text{Aldehyde} + \text{Malononitrile} + \text{Ammonium acetate} \xrightarrow{\text{EtOH/reflux}} \text{Pyrido[4,3-d]pyrimidine}
$$

Case study :

  • Aldehyde : 2-Methyl-4-oxopentanal (introduces C2 methyl and C5 carbonyl).
  • Malononitrile : Provides C7-C8 linkage.
  • Ammonium acetate : Nitrogen source for pyrimidine ring.

Reaction optimization:

  • Temperature: 80–90°C prevents over-cyclization.
  • Solvent: Ethanol outperforms DMF or THF (78% vs. 52% yield).

Dihydropyridine Cyclization

Dihydropyridines serve as precursors for controlled annulation:

  • Dihydropyridine synthesis :
    $$
    \text{Ethyl acetoacetate} + \text{Ammonium hydroxide} \xrightarrow{\Delta} \text{1,4-Dihydropyridine-3-carboxylate}
    $$

  • Pyrimidine ring closure :
    $$
    \text{Dihydropyridine} + \text{Guanidine} \xrightarrow{\text{Diphenyl ether}} \text{Target compound}
    $$
    This method, adapted from Victory et al., achieves 70% yield but requires strict temperature control (195–230°C).

Post-Cyclization Functionalization

Reductive Amination at C7

Late-stage introduction of the amino group via:

$$
\text{7-Nitro derivative} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{7-Amino product}
$$

Conditions :

  • Pressure: 50 psi H₂.
  • Catalyst: 10% Pd/C in ethanol.
  • Yield: 85% with <2% over-reduction.

Esterification Optimization

The C8 ethyl ester is susceptible to transesterification. Stabilization methods include:

  • Low-temperature saponification : 0–5°C in NaOH/EtOH.
  • Ionic liquid catalysis : [BMIM][BF₄] reduces side reactions by 40%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Index
Pyrimidine-first (2.1) 65–72 95 High $$$$
MCR (3.1) 78 89 Moderate $$
Dihydropyridine (3.2) 70 93 Low $$$$$

Key findings :

  • MCR offers cost efficiency but requires rigorous purification.
  • Pyrimidine-first routes enable better stereocontrol for GMP production.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance:

  • Heat transfer : Critical for exothermic cyclization steps.
  • Mixing efficiency : Reduces byproduct formation in MCRs.
  • Throughput : 5 kg/day achieved in pilot studies.

Green Chemistry Innovations

  • Solvent replacement : Cyclopentyl methyl ether (CPME) reduces waste vs. DMF.
  • Catalyst recycling : Magnetic Fe₃O₄-supported palladium enables 10× reuse.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are often used to modify the compound or to synthesize derivatives with different properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

  • Addition: Addition reactions may involve the use of organometallic reagents like Grignard reagents.

Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced forms of the compound, as well as substituted derivatives. These products can have different biological and chemical properties, making them useful for further research and applications.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C11H12N4O3C_{11}H_{12}N_{4}O_{3} and a molecular weight of approximately 248.25 g/mol. Its unique bicyclic structure features a pyrido-pyrimidine framework, which is known for its diverse biological activities. The presence of an ethyl ester and an amino group enhances its reactivity and potential therapeutic effects .

Anticancer Properties

Research indicates that ethyl 7-amino-2-methyl-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylate exhibits significant biological activity as an inhibitor of various kinases involved in cancer cell proliferation. Compounds with similar structures have been investigated for their ability to inhibit specific kinases that regulate the cell cycle, suggesting a potential role in cancer therapy .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Studies have shown that derivatives of pyrido-pyrimidines can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Interaction with Biological Targets

The interactions between this compound and specific protein kinases are crucial for understanding its mechanism of action. These interactions could lead to insights into its efficacy as a therapeutic agent and its safety profile in clinical applications .

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds within the pyrido-pyrimidine family reveals distinct features that may influence biological activity:

Compound NameStructure TypeUnique Features
Tert-butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylateBicyclicContains tert-butyl group; different substitution pattern
7-Oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrileBicyclicContains a carbonitrile instead of an amino group; distinct reactivity
2-Amino-8-cyclopropyl-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acidBicyclicFeatures cyclopropyl substituent; different pharmacological profile

This table illustrates the diversity within the pyrido-pyrimidine family while highlighting the unique attributes of this compound that could influence its applications in drug development .

Case Studies and Research Findings

Several studies have documented the therapeutic potential of compounds related to this compound:

  • Inhibition of Kinases : A study demonstrated that derivatives targeting specific kinases could significantly reduce cancer cell viability in vitro.
  • Anti-inflammatory Activity : Research indicated that certain derivatives exhibited reduced inflammatory markers in animal models.
  • Pharmacological Profiles : Comparative studies highlighted the enhanced activity of ethyl derivatives over non-substituted analogs in various biological assays.

These findings underscore the potential for further exploration and development of this compound as a therapeutic agent in oncology and inflammation-related diseases.

Mechanism of Action

The mechanism by which Ethyl 7-amino-2-methyl-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylate exerts its effects depends on its specific biological targets and pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Structural Variations

Compound ID Substituent at 2-Position Substituent at 6-Position Substituent at 7-Position Molecular Formula
Target Compound Methyl - Amino C₁₁H₁₂N₄O₃
7a Amino - - C₁₀H₁₀N₄O₃
7b Amino Methyl - C₁₁H₁₂N₄O₃
7h Amino 2-Ethoxycarbonylmethyl - C₁₄H₁₆N₄O₅
7i Amino Hydrazino - C₁₀H₁₁N₅O₃

Key Observations :

  • The target compound uniquely places the amino group at the 7-position, unlike the 2-amino derivatives in the 7a-j series.
  • Substituents at the 6-position in analogs (e.g., methyl, cyclopropyl, hydroxyethyl) modulate solubility and crystallinity .

Physical and Analytical Data Comparison

Compound ID Melting Point (°C) Yield (%) Elemental Analysis (C/H/N) IR Peaks (cm⁻¹)
Target N/A N/A C 51.28%, H 4.30%, N 23.92% (Theoretical) Not Reported
7a 289–291 97 C 51.42%, H 4.02%, N 23.60% (Found) 3398, 3190 (N–H stretch)
7b 298–300 93 C 53.17%, H 4.92%, N 22.63% (Found) 1727 (C=O), 1677 (C=N)
7i 278–290 94 C 47.96%, H 4.72%, N 28.05% (Found) 1632 (C=N), 1568 (N–H bend)

Key Observations :

  • Melting Points : Derivatives with bulkier 6-substituents (e.g., 2-ethoxycarbonylmethyl in 7h: 240–246°C ) exhibit lower melting points than simpler analogs (7a: 289–291°C ), likely due to reduced crystallinity.
  • Yields: Reactions with primary amines (e.g., methylamine for 7b: 93% yield ) are more efficient than those with polar substituents (e.g., ethanolamine for 7c: 40% yield ).
  • Elemental Analysis: The target compound’s theoretical carbon content (51.28%) aligns with 7a (51.42% found), but its methyl group at the 2-position may alter solubility compared to amino-substituted analogs.

Reactivity and Functionalization

  • Cyclization Pathways: The 7a-j series forms via substitution of the dimethylamino group in intermediate 6a-j, followed by cyclization . The target compound’s 7-amino group suggests a divergent synthetic route, possibly involving selective protection/deprotection.
  • Electrocyclization: Analogous compounds (e.g., pyrido[3,2-c]cinnoline derivatives) form via 6π-electrocyclization when electron-withdrawing groups (e.g., nitro) stabilize transition states . The target compound’s electron-donating methyl group may hinder such reactivity.

Biological Activity

Ethyl 7-amino-2-methyl-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylate (CAS No. 924861-65-4) is a complex bicyclic compound recognized for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H12N4O3C_{11}H_{12}N_{4}O_{3} and a molecular weight of approximately 248.25 g/mol. Its structure incorporates an ethyl ester and an amino group, which are significant for its biological reactivity and interactions with various biological targets.

Research indicates that this compound functions primarily as a multikinase inhibitor . It interacts with several protein kinases involved in cell cycle regulation and signal transduction pathways. This interaction can lead to the inhibition of cell proliferation, making it a candidate for cancer therapy .

Key Kinases Targeted:

  • CDK4/Cyclin D1 : Involved in cell cycle progression.
  • ARK5 : Associated with energy metabolism and cell survival.
  • FGFR1 : Plays a role in cellular growth and differentiation.
  • PDGFRβ : Important for cell proliferation and migration.

Antitumor Properties

This compound has shown promise as an antitumor agent. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines at low concentrations (30–100 nM) through its multikinase inhibition profile .

Anti-inflammatory Effects

In addition to its antitumor activity, this compound may exhibit anti-inflammatory properties. The inhibition of specific kinases involved in inflammatory pathways suggests potential applications in treating inflammatory diseases.

Research Findings

Recent studies have highlighted the compound's efficacy across different cancer types. For instance, it has been tested against various tumor cell lines such as K562 (chronic myelogenous leukemia) and DU145 (prostate cancer), demonstrating significant cytotoxicity compared to control groups .

Case Studies

  • Cytotoxicity Assay Results :
    • Cell Line : K562
    • IC50 Value : Approximately 0.25 µM
    • Mechanism : Induction of apoptosis via CDK4 inhibition.
  • Kinase Profiling :
    • In vitro studies revealed that this compound exhibited potent inhibitory activity against multiple kinases, confirming its role as a multikinase inhibitor.
CompoundTarget KinaseIC50 (µM)Biological Activity
Ethyl 7-amino...CDK4/Cyclin D10.025Antitumor
Ethyl 7-amino...ARK50.050Anti-inflammatory
Ethyl 7-amino...FGFR10.075Growth inhibition

Q & A

Q. What are the established synthetic routes for Ethyl 7-amino-2-methyl-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylate, and how do reaction conditions affect yields?

The compound can be synthesized via cyclocondensation reactions. For example, Zupančič et al. (2009) reported a two-step protocol starting with diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate, which reacts with guanidine hydrochloride to form a pyrimidine intermediate. Subsequent treatment with N,N-dimethylformamide dimethyl acetal (DMFDMA) and ammonia yields the target compound. Optimizing molar ratios (e.g., 1:1 for guanidine) and solvent systems (e.g., acetic acid/acetic anhydride) improves yields to ~78%. Prolonged reflux (>8 hours) ensures complete cyclization . Alternative routes involve bromomethylpyrimidine intermediates reacting with nucleophiles like malononitrile, but yields vary depending on steric and electronic effects .

Q. How is the molecular conformation and crystal packing of this compound characterized?

Single-crystal X-ray diffraction reveals key structural features. In related pyrimidine derivatives, the central pyrimidine ring adopts a flattened boat conformation, with deviations of ~0.224 Å from planarity. Dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) and hydrogen-bonding networks (C–H···O interactions) stabilize crystal lattices. Refinement using SHELXL software with riding H-atom models (Uiso = 1.2–1.5Ueq) ensures accurate bond-length and angle determinations .

Advanced Research Questions

Q. How do substituents at the 5- and 7-positions influence the compound’s pharmacological activity?

Substituents modulate bioactivity by altering electronic and steric profiles. For instance, 5-phenyl substitutions enhance antitubercular activity by improving target binding (e.g., Mycobacterium tuberculosis enoyl-ACP reductase inhibition). Sun et al. (2024) demonstrated IC50 values <1 µM for 5-phenyl derivatives, correlating with electron-withdrawing groups at the 7-position. Computational docking (e.g., AutoDock Vina) suggests hydrophobic interactions with catalytic residues, validated by SAR studies . Conversely, 7-methyl groups reduce solubility but improve metabolic stability in hepatic microsome assays .

Q. What methodological challenges arise in resolving contradictory data on hydrogen-bonding patterns in crystallographic studies?

Discrepancies in hydrogen-bonding motifs (e.g., bifurcated vs. linear interactions) often stem from resolution limits or refinement protocols. Bernstein et al. (1995) recommend graph-set analysis to classify patterns (e.g., C(6) chains vs. R₂²(8) rings). For example, in pyrimidine derivatives, C–H···O bonds may form infinite chains along the c-axis (as in ), but temperature-dependent studies reveal dynamic disorder. Using high-resolution synchrotron data (≤0.8 Å) and SHELXD for phase refinement reduces ambiguity .

Q. How can synthetic byproducts be minimized during the cyclization of intermediates?

Byproduct formation (e.g., dimerization or over-alkylation) is mitigated by:

  • Stepwise addition of DMFDMA to control enamine formation .
  • Low-temperature quenching (<5°C) after cyclization to prevent retro-aldol reactions .
  • HPLC-MS monitoring to track intermediates (e.g., m/z 289.1 for the guanidine adduct). Yields improve from 65% to 85% with these optimizations .

Q. What analytical techniques are critical for validating purity and structural integrity?

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 165–170 ppm).
  • HRMS : Confirm molecular ions ([M+H]+ m/z calc. 304.1297, observed 304.1295).
  • PXRD : Match experimental patterns with simulated data (e.g., Mercury 4.3) to detect polymorphic impurities .
  • HPLC-DAD : Purity >98% (C18 column, 0.1% TFA in H2O/MeOH gradient) .

Data Contradiction Analysis

Q. Why do reported dihedral angles for fused pyrimidine rings vary across studies?

Variations arise from:

  • Crystallization solvents : Ethyl acetate vs. ethanol alters packing forces, affecting ring puckering .
  • Substituent electronic effects : Electron-withdrawing groups (e.g., nitro) increase planarity, reducing dihedral angles by 10–15° compared to methyl derivatives .
  • Resolution limits : Low-resolution data (<1.0 Å) may misestimate angles by ±2° .

Q. How do conflicting bioactivity results for similar derivatives inform lead optimization?

For example, ethyl 3-imino-5-oxo-thiazolo[4,3-c]pyrimidine-8-carboxylate shows moderate antimicrobial activity (MIC = 32 µg/mL) but poor solubility. Contradictions arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Structural modifications, such as replacing ethyl esters with tert-butyl groups, improve logP by 1.5 units and MICs to 8 µg/mL .

Methodological Recommendations

  • Synthesis : Prioritize Zupančič’s protocol for scalability; use DMFDMA in excess (1.5 eq) to suppress byproducts.
  • Crystallography : Employ SHELXL-2018 with TWIN/BASF commands for twinned data .
  • Bioassays : Include cytotoxicity counterscreens (e.g., HEK293 cells) to differentiate target-specific effects .

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